N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-5-15(23)20-21-10-18-16-14(17(21)24)9-19-22(16)13-7-6-11(2)12(3)8-13/h6-10H,4-5H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWUSGXGYSKSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide typically involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the resulting compound with butyryl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[3,4-d]pyrimidine core, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Pyrimidine Cores
Compound 237 ()
- Structure: Contains a pyrazolo[3,4-d]pyrimidinone core with a phenyl group at N1 and an acetohydrazide substituent.
- Bioactivity :
- EGFR inhibition (IC50: 0.186 µM), outperformed only by erlotinib (IC50: 0.03 µM).
- Moderate apoptosis induction (lower activity compared to analogue 235).
Compound 10a ()
- Structure : Features a pyrazolo[3,4-d]pyrimidin-4-one core with a benzoyl group, 4-chlorophenyl, 4-fluorophenyl, and a sulfonamide-thiazole moiety.
- Bioactivity : Anti-HIV1 and cyclin-D inhibition, though specific IC50 values are unreported.
- Key Difference : The sulfonamide-thiazole group enhances solubility but introduces steric bulk, likely shifting target specificity away from kinase inhibition .
Compound XVI ()
- Structure: A quinazolinone derivative with a 3,4-dimethylphenyl group and tetrabromophthalazinone moiety.
- Bioactivity : Antimicrobial activity against gram-positive bacteria (moderate inhibition zones).
- Key Difference: The thioxo-quinazolinone core diverges from the pyrazolo-pyrimidine scaffold, altering electronic properties and target engagement .
Table 1: Comparative Bioactivity of Pyrazolo-Pyrimidine Analogues
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused pyrazolo[3,4-d]pyrimidine core. This arrangement is known for its significant biological activities, including anticancer properties. The presence of the 3,4-dimethylphenyl group and the butyramide moiety contributes to its unique chemical profile.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 353.4 g/mol
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer activities. Studies have shown that this compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
The mechanism of action primarily involves the inhibition of CDK2 activity, leading to cell cycle arrest in cancer cells. This inhibition results in decreased proliferation and increased apoptosis in various cancer cell lines.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of CDK2; reduced cell proliferation | |
| Antimicrobial | Potential activity against various pathogens | |
| Enzyme Inhibition | Interaction with specific enzymes |
Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced apoptosis through the activation of caspase pathways.
Study 2: Mechanistic Insights
A molecular docking study revealed that the compound binds effectively to the ATP-binding site of CDK2, suggesting a competitive inhibition mechanism. The binding affinity was quantified using docking scores and free energy calculations.
Study 3: Broader Pharmacological Profile
Further investigations into its antimicrobial properties indicated that this compound showed activity against Gram-positive bacteria and fungi. These findings suggest potential applications beyond oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
